molecular formula C24H31FO7 B15352626 3,7-Dihydroxy Triamcinolone Acetonide

3,7-Dihydroxy Triamcinolone Acetonide

Cat. No.: B15352626
M. Wt: 450.5 g/mol
InChI Key: YSUWLVGNTUZXCE-UHFFFAOYSA-N
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Description

3,7-Dihydroxy Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone acetonide, a well-known corticosteroid used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy Triamcinolone Acetonide involves multiple steps, starting with the modification of triamcinolone acetonide. The hydroxylation at the 3 and 7 positions is achieved through specific chemical reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical processes that ensure high purity and yield. These methods involve the use of catalysts and specific reaction conditions to achieve the desired modifications.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydroxy Triamcinolone Acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The reactions yield different products, including hydroxylated derivatives and other modified forms of triamcinolone acetonide.

Scientific Research Applications

3,7-Dihydroxy Triamcinolone Acetonide has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

  • Biology: The compound is used in biological studies to understand the effects of corticosteroids on cellular processes.

  • Medicine: It is used in the treatment of various inflammatory and autoimmune conditions.

  • Industry: The compound is utilized in the pharmaceutical industry for the development of new drugs and therapies.

Mechanism of Action

The compound exerts its effects through the inhibition of inflammatory pathways. It binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators. The molecular targets include various enzymes and transcription factors involved in the inflammatory response.

Comparison with Similar Compounds

  • Prednisone

  • Dexamethasone

  • Hydrocortisone

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

12-fluoro-11,17-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-18-9-14-12-5-6-13-19(30)15(27)7-8-21(13,3)23(12,25)16(28)10-22(14,4)24(18,32-20)17(29)11-26/h7-8,12,14,16,18,26,28,30H,5-6,9-11H2,1-4H3

InChI Key

YSUWLVGNTUZXCE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC3C4CCC5=C(C(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C

Origin of Product

United States

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